システイン

概要

説明

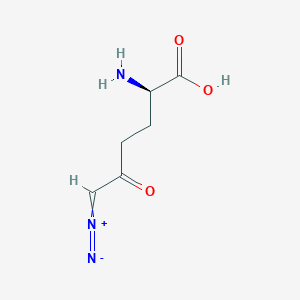

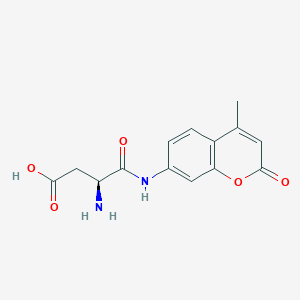

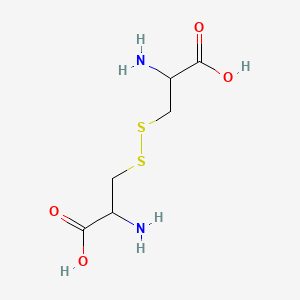

Cystine is the oxidized derivative of the amino acid cysteine and has the formula (SCH2CH(NH2)CO2H)2 . It is a white solid that is poorly soluble in water . As a residue in proteins, cystine serves two functions: a site of redox reactions and a mechanical linkage that allows proteins to retain their three-dimensional structure .

Synthesis Analysis

The biosynthesis of cysteine is crucial and critically regulated by two enzymes, i.e., serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . The conversion can be viewed as an oxidation: 2 HO2CCH(NH2)CH2SH + 0.5 O2 → (HO2CCH(NH2)CH2S)2 + H2O .

Molecular Structure Analysis

Cystine contains a disulfide bond, two amine groups, and two carboxylic acid groups . As for other amino acids, the amine and carboxylic acid groups exist in rapid equilibrium with the ammonium-carboxylate tautomer .

Chemical Reactions Analysis

Cysteine residues in proteins are subject to diverse redox chemistry. Oxidation of cysteine to S-nitrosocysteine, cysteine sulfenic and sulfinic acids, disulfides and persulfides are a few prominent examples of these oxidative post-translational modifications .

Physical And Chemical Properties Analysis

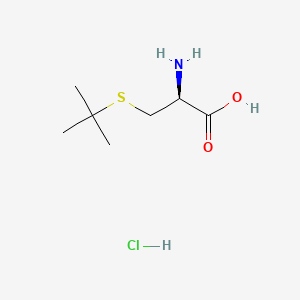

Cysteine is a sulfur-containing, α-amino acid with the chemical formula O2CCH(NH2)CH2SH . It is classified as a conditionally non-essential amino acid since the human body can naturally synthesize it .

科学的研究の応用

ヒトの健康における役割

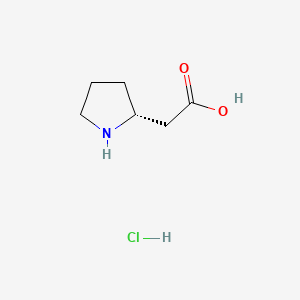

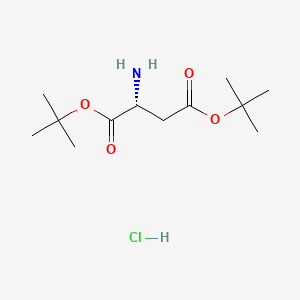

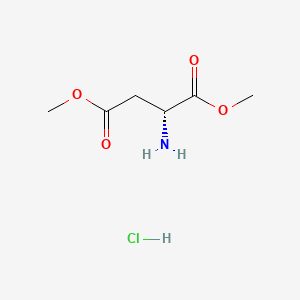

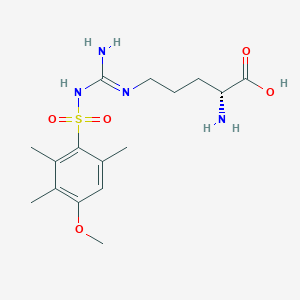

システインは、L-システイン(L-Cys)の形で、ヒトの健康において重要な役割を果たしています {svg_1}. それは非必須アミノ酸であり、タンパク質合成に必要な構成要素の1つです {svg_2}. それは、側鎖の末端にチオール基(-SH)の形で硫黄を含んでいます {svg_3}. -SH基は、このアミノ酸の高い反応性を担っており、そのため、ヒトにおける多くの生物学的機能を担っています {svg_4}.

タンパク質構造の安定化

システインは、タンパク質の三次構造の折り畳みと安定化に重要な役割を果たす共有結合の一種であるジスルフィド結合を形成するアミノ酸です。これにより、タンパク質の生物学的活性をサポートします {svg_5}. すべての生物に見られるタンパク質モチーフ中に保存されているシステインの存在は、この特徴が初期の進化において酵素触媒、転写調節、タンパク質折り畳み、および3次元構造をサポートするために利用されたことを示唆しています {svg_6}.

合成経路

システインは、2つの化学反応によってメチオニン(必須アミノ酸)から合成されます {svg_7}. これらの反応の最初のものは、トランスメチル化反応であり、この反応からホモシステインが生成物として得られます。 次に、ホモシステインは、トランス硫黄化反応によってシステインに変換されます {svg_8}.

生物生産

動物の毛や羽からL-システインを抽出することによる安全性と環境問題のために、L-システインの発酵生産は、再生可能な原料を使用する魅力的な代替手段を提供しています {svg_9}. 細菌におけるL-システイン合成の複雑な調節システムの理解と合成生物学の進歩により、グルコースからの直接発酵L-システイン生産が可能になり、世界のL-システイン需要の増加分を供給するために、世界のアミノ酸生産者によって利用されています {svg_10}.

工業的用途

L-システインは、製薬、食品、動物飼料、化粧品業界で多くの用途を持つタンパク質生成アミノ酸です {svg_11}. それは、多くのタンパク質の構造を安定化させることができるジスルフィド結合を形成する能力など、その独特の特性のために、これらの業界で使用されています {svg_12}.

生命の起源における役割

新しい研究では、科学者たちは、生命の起源においてシステインがどのように形成されたかを再現しました {svg_13}. さらに、彼らは、一旦形成されると、システインが水中でペプチドの融合を触媒すること、つまりタンパク質酵素への道筋における基本的なステップを観察しました {svg_14}.

作用機序

Target of Action

Cystine, an oxidized derivative of the amino acid cysteine, primarily targets the synthesis of glutathione . Glutathione is a major endogenous antioxidant molecule that plays a crucial role in maintaining cellular redox homeostasis .

Mode of Action

Cystine serves as a major precursor for the synthesis of glutathione . Certain conditions, such as an acetaminophen overdose, can deplete hepatic glutathione and subject the tissues to oxidative stress, resulting in loss of cellular integrity . In such cases, cystine plays a vital role in replenishing the glutathione levels, thereby protecting the cells from oxidative damage .

Biochemical Pathways

Cystine contributes to cancer metabolic remodeling at three different levels :

- In redox control, free or as a component of glutathione .

- In ATP production, via hydrogen sulfide (H2S) production, serving as a donor to the electron transport chain (ETC) .

- As a carbon source for biomass and energy production .

Pharmacokinetics

The pharmacokinetics of cystine-related compounds like N-acetylcysteine (NAC) have been studied . Following both single and multiple-dose administration, plasma concentration of NAC increased rapidly, reaching a peak at approximately 1.0 h . The half-life was around 15.4-18.7 h, and the fraction of NAC excreted in urine in the 36 h following administration was around 3.7-3.8% .

Result of Action

Cystine is required for proper vitamin B6 utilization and is also helpful in the healing of burns and wounds, breaking down mucus deposits in illnesses such as bronchitis as well as cystic fibrosis . Cystine also assists in the supply of insulin to the pancreas, which is needed for the assimilation of sugars and starches .

Action Environment

The action of cystine can be influenced by various environmental factors. For instance, in cancer cells, cystine plays an essential role in redox regulation of cellular status and protein function . The metabolic dynamics of cystine in cancer and the interconnections between cystine metabolism and other metabolic pathways are influenced by the tumor microenvironment .

Safety and Hazards

Cystine may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause skin, eye, and respiratory tract irritation .

将来の方向性

Cystinuria treatment may require a combined approach of high diuresis, alkalinization and pharmacological interventions with regular monitoring of urinary pH, cystine levels, cystine crystal volume and solubility . Future directions include the potential use of cystine mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors .

特性

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859005 | |

| Record name | Cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS] | |

| Record name | DL-Cystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

923-32-0, 56-89-3 | |

| Record name | Cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-CYSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。